5-chloro-2-methoxy-N-(2-methylpropyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(2-methylpropyl)benzamide is an organic compound with the molecular formula C12H16ClNO2 It is a benzamide derivative, characterized by the presence of a chloro group at the 5th position, a methoxy group at the 2nd position, and an isobutyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-methylpropyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methoxybenzoic acid.
Amide Formation: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is converted to an amide group by reacting it with isobutylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and amide groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products
Substitution: Depending on the nucleophile, products can vary widely.
Oxidation: Oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the amide group can produce the corresponding amine.
Hydrolysis: Hydrolysis yields 5-chloro-2-methoxybenzoic acid and isobutylamine.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-methylpropyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with target proteins, while the amide group can form hydrogen bonds with amino acid residues in the active site of enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
- 5-chloro-2-methoxy-N-(4-nitrophenyl)benzamide
- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
Uniqueness
5-chloro-2-methoxy-N-(2-methylpropyl)benzamide is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can result in distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-8(2)7-14-12(15)10-6-9(13)4-5-11(10)16-3/h4-6,8H,7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFUSGKNYXRUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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